molecular formula C27H20O4 B13371565 3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one

3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B13371565
M. Wt: 408.4 g/mol
InChI Key: GYCPEMNJWSKXAN-UHFFFAOYSA-N
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Description

3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various substituents such as methyl, phenyl, and benzoyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C27H20O4

Molecular Weight

408.4 g/mol

IUPAC Name

3,5-dimethyl-2-(4-methylbenzoyl)-6-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H20O4/c1-15-9-11-19(12-10-15)25(28)26-17(3)21-13-20-16(2)24(18-7-5-4-6-8-18)27(29)31-23(20)14-22(21)30-26/h4-14H,1-3H3

InChI Key

GYCPEMNJWSKXAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C4C(=C3)C(=C(C(=O)O4)C5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring system.

    Introduction of substituents: The methyl, phenyl, and benzoyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored for its use in drug development. It may serve as a lead compound for designing new pharmaceuticals.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials, dyes, and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.

    Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2H-chromene derivatives: These compounds share a similar chromene core but differ in their substituents and overall structure.

    3,4-dimethylbenzoic acid derivatives: These compounds have a similar benzoyl group but differ in their core structure and other substituents.

    4,7,8-trimethoxy-3,5-dimethyl-chromen-2-one: This compound has a similar chromenone core but with different substituents.

Uniqueness

3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of substituents and the furochromene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications. Its potential biological activities and versatility in chemical reactions further highlight its uniqueness compared to similar compounds.

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